Gimeracil-13C3 is a labeled derivative of Gimeracil, an important compound in cancer treatment. As a potent inhibitor of dihydropyrimidine dehydrogenase, Gimeracil-13C3 plays a crucial role in enhancing the efficacy of chemotherapeutic agents like fluorouracil by preventing their degradation. The compound is primarily utilized in scientific research to study the pharmacokinetics and metabolism of Gimeracil and its interactions with biological systems.
Gimeracil-13C3, with the chemical identifier 1184979-29-0, is classified under pyridine derivatives and is known for its application in cancer therapy. It is synthesized from 2,4-dimethoxypyridine through a series of chemical reactions that introduce the 13C3 label, making it useful for tracing metabolic pathways in biological studies.
The synthesis of Gimeracil-13C3 involves several key steps:
In industrial settings, this synthesis is scaled up using advanced techniques such as continuous flow reactors to enhance yield and purity.
Gimeracil-13C3 has a molecular formula of and a molecular weight of 148.52 g/mol. Its IUPAC name is 5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one. The compound features a pyridine ring with specific functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C5H4ClNO2 |
Molecular Weight | 148.52 g/mol |
IUPAC Name | 5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI | InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI Key | ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
Isomeric SMILES | C1=13CO |
Gimeracil-13C3 can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
Gimeracil-13C3 primarily functions by inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of fluorouracil. By blocking this enzyme's activity, Gimeracil-13C3 increases the concentration of fluorouracil in the bloodstream, thereby enhancing its therapeutic effects against cancer cells. This mechanism is crucial for improving the efficacy of combination chemotherapy regimens.
Gimeracil-13C3 exhibits characteristics typical of small organic molecules:
The compound's chemical properties include:
The compound has been analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which helps in understanding its metabolic pathways and interactions within biological systems .
Gimeracil-13C3 finds extensive applications in various scientific fields:
Gimeracil-13C₃ (CAS: 1184979-29-0) is a stable isotope-labeled analog of gimeracil (5-chloro-2,4-dihydroxypyridine), where three carbon atoms are replaced by carbon-13 (¹³C) isotopes. This modification yields a molecular formula of C₂(¹³C)₃H₄ClNO₂ and a molecular weight of 148.52 g/mol, compared to 145.54 g/mol for unlabeled gimeracil [1] . The isotopic enrichment occurs at specific positions within the pyridine ring—typically carbons 4, 5, and 6—as confirmed by ¹³C-NMR spectroscopy, which shows characteristic shifts at δ 148.2 ppm (C4), 112.7 ppm (C5), and 158.4 ppm (C6) . The compound’s isomeric SMILES notation, C1=[13C]([13C](=[13CH]NC1=O)Cl)O
, explicitly denotes the ¹³C substitution pattern . Gimeracil-13C₃ is synthesized to ≥98.5% isotopic purity and ≥95% chemical purity, validated through high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) .
Table 1: Chemical Identifiers of Gimeracil-13C₃
Property | Value |
---|---|
CAS Number | 1184979-29-0 |
IUPAC Name | 5-Chloro-4-hydroxy-(4,5,6-¹³C₃)1H-pyridin-2-one |
Molecular Formula | C₂(¹³C)₃H₄ClNO₂ |
Molecular Weight | 148.52 g/mol |
Isotopic Enrichment | ≥98.5% |
Canonical SMILES | OC₁=CC(=O)NC=C₁Cl |
Isomeric SMILES | C1=13CO |
Stable isotopes like ¹³C, ¹⁵N, and ²H serve as non-radioactive tracers to elucidate drug metabolism, bioavailability, and enzyme dynamics. Their unique mass signatures enable detection via mass spectrometry (MS) without altering chemical behavior, making them indispensable for:
Analytical techniques leverage isotopic distinctions:
Table 2: Analytical Techniques for Gimeracil-13C₃ Applications
Technique | Application | Sensitivity |
---|---|---|
LC-MS/MS | Bioequivalence studies of S-1 formulations | 0.1–5 ng/mL in plasma |
¹³C-NMR | Metabolic pathway mapping | Isotopic enrichment ≥98.5% |
IRMS | Enzyme activity phenotyping | ¹³C/¹²C ratio precision: 0.001‰ |
Gimeracil was first developed in the 1990s as a key component of S-1, an oral chemotherapeutic combining tegafur (a 5-fluorouracil prodrug), gimeracil (DPD inhibitor), and oteracil (gastroprotective agent) in a 1:0.4:1 molar ratio [5] [10]. The rationale for isotopic labeling emerged from two needs:
The synthesis of gimeracil-13C₃ evolved from methods using ¹³C-enriched potassium cyanide (K¹³CN) in Kolbe nitrile reactions, achieving >94% isotopic yield via flow-reactor cyclization at 70–90°C . Modern routes employ halogenated pyridine precursors and palladium-catalyzed reductive cyclization under hydrogen (3–5 atm), ensuring stoichiometric ¹³C incorporation with minimal dilution .
Table 3: Evolution of Gimeracil-13C₃ Development
Timeline | Milestone | Significance |
---|---|---|
1996 | Shirasaka et al. describe gimeracil’s DPD inhibition | Rationale for S-1 combination therapy [1] |
2011 | EMA approves Teysuno® (EU brand of S-1) | Demand for pharmacokinetic optimization [5] |
2019–2025 | Generic S-1 bioequivalence studies in Asia | Adoption of gimeracil-13C₃ as an analytical standard [2] [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: